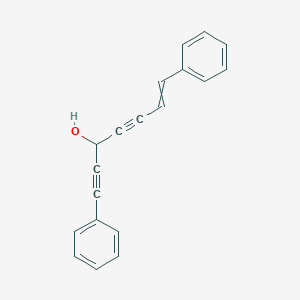

1,7-Diphenylhept-6-ene-1,4-diyn-3-ol

Description

1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is an organic compound featuring a heptane backbone substituted with phenyl groups at positions 1 and 7, a hydroxyl group at position 3, and conjugated triple bonds (diyn) at positions 1 and 4, as well as a double bond at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science.

Propriétés

Numéro CAS |

819850-93-6 |

|---|---|

Formule moléculaire |

C19H14O |

Poids moléculaire |

258.3 g/mol |

Nom IUPAC |

1,7-diphenylhept-6-en-1,4-diyn-3-ol |

InChI |

InChI=1S/C19H14O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H |

Clé InChI |

QSXKTWKUXDYKMU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C=CC#CC(C#CC2=CC=CC=C2)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of phenylacetylene with a suitable heptene derivative under palladium-catalyzed conditions. The reaction conditions often require a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis would apply, involving optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

1,7-Diphenylhept-6-ene-1,4-diyn-3-ol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: Hydrogen gas (H2), Pd/C catalyst, ethanol as solvent, room temperature to mild heating.

Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of 1,7-Diphenylhept-6-ene-1,4-diyn-3-one.

Reduction: Formation of 1,7-Diphenylhept-6-ene-1,4-diene-3-ol or 1,7-Diphenylheptane-3-ol.

Substitution: Formation of brominated derivatives of the phenyl groups.

Applications De Recherche Scientifique

1,7-Diphenylhept-6-ene-1,4-diyn-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mécanisme D'action

The mechanism of action of 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its diyn structure allows it to participate in cycloaddition reactions, potentially forming reactive intermediates that can interact with biological macromolecules. The phenyl groups may also facilitate interactions with aromatic amino acids in proteins, influencing their function.

Comparaison Avec Des Composés Similaires

Structural Comparison

The following table highlights structural differences between 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol and related compounds:

Key Observations :

- Bond Types : The target compound’s 1,4-diyn and 6-ene system distinguishes it from analogs with all-diene (e.g., (E,E)-1,7-Diphenyl-4,6-heptadien-3-ol) or triyn (e.g., 6-Phenylhexa-1,3,5-triyn-1-ol) frameworks. The diyn groups likely enhance electron-deficient character, increasing reactivity toward electrophiles or radicals.

- Substituents : Methyl groups in analogs like (E)-3,6-Dimethyl-1-phenylhepta-1,6-dien-3-ol reduce steric hindrance compared to bulkier phenyl groups in the target compound .

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.